molecular formula C11H15N3O4S B14834735 5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide

5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide

Cat. No.: B14834735
M. Wt: 285.32 g/mol
InChI Key: HEBHFALEPYHKQL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, a sulfonamido group, and a nicotinamide moiety. It is a derivative of nicotinamide, which is an amide form of vitamin B3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nicotinamide moiety is particularly important for its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methanesulfonamido)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O4S/c1-12-11(15)7-5-9(18-8-3-4-8)10(13-6-7)14-19(2,16)17/h5-6,8H,3-4H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

HEBHFALEPYHKQL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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